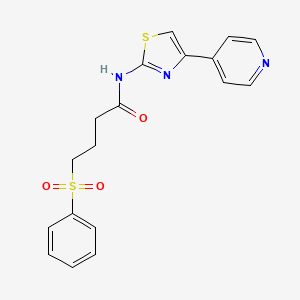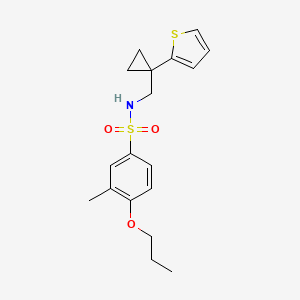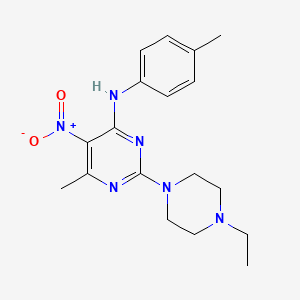
4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
Synthesis Analysis
The synthesis of “4-(Pyridin-4-yl)thiazol-2-amine” was evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis
Quantum chemistry calculations were used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .Chemical Reactions Analysis
The inhibition effect of “4-(Pyridin-4-yl)thiazol-2-amine” against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Physical and Chemical Properties Analysis
The sorption behavior of “4-(Pyridin-4-yl)thiazol-2-amine” on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
The synthesis and application of compounds related to 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide in heterocyclic chemistry highlight its versatility. For instance, the synthesis of thienopyridines and other fused derivatives from similar compounds has been demonstrated, showcasing the potential for generating diverse heterocyclic systems with potential biological activity. This methodology provides a route for the development of compounds with varied therapeutic potentials (Harb, Hussein, & Mousa, 2006).
Antimicrobial Activity
Compounds derived from or related to this compound have been evaluated for their antimicrobial properties. Research into new heterocycles based on similar compounds has led to the discovery of molecules with promising antimicrobial activities. This includes the synthesis of pyrazoles, pyrimidinethiones, and other derivatives, which have been tested against a variety of bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticonvulsant and Anticancer Activity
Further exploration into the derivatives of this compound has shown potential in medicinal applications, including anticonvulsant and anticancer activities. Specific sulfonamide thiazole moieties have been synthesized, with some showing significant protection against induced convulsions, suggesting the relevance of these compounds in anticonvulsant drug development (Farag et al., 2012). Additionally, substituted 1,3,4-oxadiazolyl tetrahydropyridines, incorporating a similar molecular framework, have been investigated for their anticancer activities, indicating the broad therapeutic potential of these compounds (Redda & Gangapuram, 2007).
Materials Science
In the field of materials science, derivatives of this compound contribute to the development of novel materials with specific properties. For instance, synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored, highlighting the importance of such compounds in creating materials with unique thermal, mechanical, and dielectric properties suitable for various industrial applications (Liu et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(7-4-12-26(23,24)15-5-2-1-3-6-15)21-18-20-16(13-25-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZDXNWKNKIANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)

![1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2967414.png)
![2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole](/img/structure/B2967416.png)
![[(Thiolan-2-yl)methyl]thiourea](/img/structure/B2967418.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)



![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)
![4-amino-N-[(2-ethoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2967429.png)
![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)
